An In-Depth Technical Guide to (R)-3-(3-Fluorophenyl)-beta-alaninol HCl: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-3-(3-Fluorophenyl)-beta-alaninol HCl: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of (R)-3-(3-Fluorophenyl)-beta-alaninol hydrochloride, a fluorinated chiral building block of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of derivative drug candidates.[1][2] This guide details the compound's core chemical properties, outlines a conceptual synthetic and analytical workflow, and discusses its applications in modern drug discovery. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy for optimizing its pharmacological profile. The high electronegativity, small size, and metabolic stability of the carbon-fluorine bond can profoundly influence a molecule's properties, including pKa, dipole moment, and resistance to oxidative metabolism.[1][2] When combined with a chiral center, as in (R)-3-(3-Fluorophenyl)-beta-alaninol HCl, these advantages are magnified, offering a stereospecific scaffold for constructing complex, three-dimensional pharmacophores. This compound serves as a critical starting material for synthesizing novel enzyme inhibitors, receptor modulators, and other bioactive molecules, where precise stereochemistry is paramount for target engagement and efficacy.[][4]
Core Chemical and Physical Properties
The hydrochloride salt of (R)-3-(3-Fluorophenyl)-beta-alaninol ensures enhanced stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride | - |
| Synonyms | (R)-3-Amino-3-(3-fluorophenyl)-1-propanol HCl | - |
| CAS Number | 843534-76-9 | - |
| Molecular Formula | C₉H₁₃ClFNO | [][] |
| Molecular Weight | 205.66 g/mol | [][] |
| Appearance | White to yellow solid/powder | [6] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [][] |
| Purity | Typically ≥97% | [7][8] |
Note: Data is synthesized from sources describing the hydrochloride salt or closely related analogs. Molecular weight is calculated based on the formula.
Solubility and Stability: As a hydrochloride salt, the compound is expected to exhibit good solubility in water and polar protic solvents like methanol and ethanol. It is stable under recommended storage conditions, although it should be protected from moisture and strong oxidizing agents.[6]
Synthesis and Purification Workflow
The synthesis of (R)-3-(3-Fluorophenyl)-beta-alaninol HCl typically originates from its corresponding β-amino acid precursor, (R)-3-(3-fluorophenyl)-beta-alanine. The key transformation is the selective reduction of the carboxylic acid moiety to a primary alcohol without affecting the chiral center or the aromatic ring.
Caption: Conceptual Synthetic Workflow.
Exemplary Protocol: Reduction of (R)-3-(3-Fluorophenyl)-beta-alanine
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add (R)-3-(3-fluorophenyl)-beta-alanine (1.0 eq). Purge the flask with argon or nitrogen.
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the amino acid. Cool the resulting solution to 0 °C in an ice-water bath.
-
Causality: Anhydrous THF is used as it is unreactive with common reducing agents like borane. Cooling is essential to control the exothermic reaction.
-
-
Reducing Agent Addition: Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5-2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Causality: Borane is a highly selective reagent for reducing carboxylic acids in the presence of other functional groups. A slight excess ensures complete conversion.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C to decompose excess borane. This is followed by the addition of 1M aqueous HCl.
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Trustworthiness: The quench must be performed cautiously as it generates hydrogen gas. The acidic workup hydrolyzes the borate-amine complex, liberating the free amino alcohol.
-
-
Extraction & Isolation: Remove the organic solvents under reduced pressure. Basify the aqueous residue with NaOH to pH >10 and extract the free base product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-3-(3-Fluorophenyl)-beta-alaninol free base.
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Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.
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Purification: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt. Purity can be further enhanced by recrystallization.
Analytical Characterization and Quality Control
A robust analytical framework is essential to confirm the identity, purity, and stereochemical integrity of the final product. Each technique provides a unique piece of information, creating a self-validating quality control system.
Caption: Quality Control (QC) Workflow.
| Analytical Technique | Parameter Measured | Expected Observations |
| Chiral HPLC | Enantiomeric Excess (ee) & Chemical Purity | A single major peak for the (R)-enantiomer, with the (S)-enantiomer below the limit of quantification. Purity typically >98%. |
| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons (3-fluorophenyl group), a methine proton adjacent to the amino group, and methylene protons of the propanol backbone. |
| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for all 9 unique carbon atoms, including those of the fluorinated aromatic ring. |
| Mass Spectrometry | Molecular Weight Verification | An [M+H]⁺ ion corresponding to the mass of the free base (C₉H₁₂FNO), approximately m/z 169.09. |
| FTIR | Functional Group Identification | Broad O-H and N-H stretching bands (~3400-3200 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and a characteristic C-F stretching band (~1250-1000 cm⁻¹).[9] |
Protocol: Chiral HPLC for Enantiomeric Purity
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Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, which are known for their high selectivity in separating enantiomers of amino alcohols.[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.
-
Instrumentation Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Applications in Research and Drug Development
(R)-3-(3-Fluorophenyl)-beta-alaninol HCl is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its ability to introduce a specific, fluorinated, chiral motif into larger molecules.
-
Scaffold for GPCR Ligands and Kinase Inhibitors: The aminopropanol structure is a common feature in many biologically active molecules. This building block allows for the systematic exploration of structure-activity relationships (SAR) where the 3-fluorophenyl group can probe interactions within a hydrophobic binding pocket, potentially increasing ligand affinity and selectivity.[4]
-
Peptidomimetics: Incorporation into peptide-like structures can enhance stability against enzymatic degradation. The fluorine atom provides a subtle yet powerful tool to modify electronic properties and conformational preferences.[1][]
-
Asymmetric Synthesis: The primary alcohol and amine serve as versatile handles for further chemical modification, enabling the construction of more complex chiral molecules through coupling reactions, cyclizations, or other transformations.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazard Classification: The compound is generally classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8 °C).[][]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
(R)-3-(3-Fluorophenyl)-beta-alaninol HCl is a specialized chemical tool that empowers medicinal chemists to apply the principles of fluorine chemistry and stereospecific design to the creation of novel therapeutics. Its well-defined structure, combined with the beneficial properties imparted by the fluorine atom, makes it an invaluable asset in programs targeting a wide range of diseases. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in research and development.
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